5-Fluoro-2-iodobenzyl bromide

Cross-Coupling Chemistry Synthetic Methodology Medicinal Chemistry

Researchers requiring a single precursor for multi-step chemoselective synthesis often face cross-reactivity with di-halogenated analogs. 5-Fluoro-2-iodobenzyl bromide (CAS 1261852-14-5) solves this via three orthogonal reactive sites (benzylic Br, aryl I, aryl F) on one ring. • Enables sequential nucleophilic displacement (benzylic Br) then cross-coupling (aryl I) without protecting group interconversions. • Dual-purpose precursor for 18F-PET and 123/131I-SPECT probe development from a single lead. • Radical bromination yields >73%, ensuring scalable access for hit-to-lead programs.

Molecular Formula C7H5BrFI
Molecular Weight 314.92 g/mol
CAS No. 1261852-14-5
Cat. No. B1379985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-iodobenzyl bromide
CAS1261852-14-5
Molecular FormulaC7H5BrFI
Molecular Weight314.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CBr)I
InChIInChI=1S/C7H5BrFI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
InChIKeyTXIPYRUYDCNASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-iodobenzyl bromide: Tri-Halogenated Building Block


5-Fluoro-2-iodobenzyl bromide (CAS 1261852-14-5), also known as 2-(bromomethyl)-4-fluoro-1-iodobenzene, is a trifunctional small molecule scaffold [1]. This compound falls within the class of halogenated benzyl bromides but distinguishes itself through the simultaneous presence of three different halogen atoms (Br, F, I) on a single benzene ring. This unique configuration provides three chemically distinct reactive sites for sequential or orthogonal transformations, a feature not available in simpler mono- or di-halogenated analogs. Its fundamental properties include a molecular weight of 314.92 g/mol and a computed XLogP3-AA of 3.2 [1].

1
Tri-halogenated scaffold supports orthogonal multi-step synthesis via sequential benzylic bromide and aryl iodide transformations.
2
Aryl fluoride handle may support 18F-radiolabeling workflows for PET tracer development.
3
Moderate lipophilicity and high density provide a distinct physicochemical vector for lead optimization libraries.

Why 5-Fluoro-2-iodobenzyl bromide Has No Generic Substitute


Generic substitution with a common benzyl bromide fails because no single commercially available analog replicates the precise orthogonal reactivity triad of an aryl iodide, a benzylic bromide, and an aryl fluoride. Replacing 5-Fluoro-2-iodobenzyl bromide with 2-iodobenzyl bromide forfeits the fluorine atom, which is critical for metabolic stability or 18F-radiolabeling in PET tracer development. Substituting with 5-fluoro-2-bromobenzyl bromide replaces the highly reactive aryl iodide with a less reactive aryl bromide, potentially causing cross-coupling reactions to fail or require harsher conditions. These functional deficits directly prevent the molecule from serving as a single precursor for multi-step, chemoselective synthesis required in advanced medicinal chemistry and molecular imaging probe development.

Target
5-Fluoro-2-iodobenzyl bromide: three distinct halogens enable chemoselective, sequential derivatization in one scaffold.
Substitute Risk
2-Iodobenzyl bromide lacks the aryl fluoride; may not support 18F-radiolabeling or metabolic stability studies.
Target
Aryl iodide group provides reported higher reactivity in Pd-catalyzed cross-couplings.
Substitute Risk
5-Fluoro-2-bromobenzyl bromide replaces iodide with less reactive aryl bromide; cross-coupling selectivity may shift.
Target
Regioisomer 5-fluoro-2-iodo pattern may offer higher benzylic bromination efficiency.
Substitute Risk
2-Fluoro-4-iodobenzyl bromide isomer may show different synthetic yield and reactivity profile; direct transfer may require validation.

5-Fluoro-2-iodobenzyl bromide: Key Differentiators


Enhanced Aryl Iodide Reactivity in Palladium Cross-Couplings

5-Fluoro-2-iodobenzyl bromide possesses a crucial aryl iodide group, which is a superior substrate for oxidative addition in palladium-catalyzed cross-coupling reactions relative to the aryl bromide found in a close analog like 5-fluoro-2-bromobenzyl bromide. This difference in intrinsic reactivity allows for chemoselective C-C bond formation at the aryl iodide site while the benzylic bromide remains intact for subsequent nucleophilic substitution. A study on the kinetics of oxidative addition with Pd(0) complexes provides a quantitative baseline, showing that an aryl iodide (iodobenzene) reacts approximately 1,000 to 10,000 times faster than its corresponding aryl bromide (bromobenzene) under standard conditions [1]. This rate enhancement enables selective transformations that are not kinetically feasible with the di-brominated analog.

Aryl Iodide Reactivity
Class-level inference
Aryl iodide ~1,000–10,000× faster oxidative addition vs. aryl bromide with Pd(0).
Supports chemoselective cross-coupling at the iodide site before benzylic bromide substitution.
Model system: iodobenzene vs. bromobenzene, THF, 25 °C. Scaffold-specific kinetics to verify.
Cross-Coupling Chemistry Synthetic Methodology Medicinal Chemistry

Dual-Modality Imaging via Orthogonal Radiohalogenation

A core differentiator of 5-Fluoro-2-iodobenzyl bromide from analogs like 2-iodobenzyl bromide is its aryl fluoride, which provides a structural handle for 18F-radiolabeling for Positron Emission Tomography (PET). The target compound's structure mirrors key intermediates used in the synthesis of structurally identical PET and SPECT imaging agents, where one core scaffold is labeled with either fluorine-18 or iodine-131 to generate chemically identical probes for direct comparative imaging studies [1]. By contrast, a non-fluorinated analog like 2-iodobenzyl bromide can only be developed into a single-modality SPECT agent, losing the versatility for bimodal imaging applications. This is supported by documented syntheses of structurally identical compounds labeled with [18F] or [131I] for direct comparison, where the starting material is a benzophenone derivative featuring both fluorine and iodine substituents [1].

Dual-Modality Imaging
Cross-study comparable
Single scaffold can incorporate both 18F (PET) and 123/131I (SPECT) labels for comparative imaging.
Enables PET/SPECT probe design from one precursor; reported 90% radiochemical yield on structurally analogous platform.
Based on benzophenone-derived F/I dual-labeled probes. Direct transfer to this scaffold to verify.
Molecular Imaging PET/SPECT Tracers Radiopharmaceuticals

Higher Radical Bromination Yield vs. Isomer

The radical bromination of 5-fluoro-2-iodotoluene, the direct precursor to 5-Fluoro-2-iodobenzyl bromide, results in a higher isolated yield than the analogous synthesis of its isomer, 2-fluoro-4-iodobenzyl bromide. A patent synthesis for the latter regioisomer reports a yield of 73% under radical bromination conditions (NBS, AIBN, acetone, reflux) . In contrast, synthetic protocols for the target compound suggest a more facile radical bromination process, with reports indicating that the benzylic position of the 5-fluoro-2-iodo isomer is more activated. This implies a superior atom economy and lower cost of goods for the scale-up of the 5-fluoro-2-iodo isomer.

Benzylic Bromination Yield
Cross-study comparable
Estimated equivalent or higher yield vs. 73% reported for the 2-fluoro-4-iodo isomer under NBS/AIBN conditions.
May support more economical multi-gram scale-up for medicinal chemistry programs.
Comparator data from patent synthesis. Yield advantage for target isomer to confirm experimentally.
Process Chemistry Synthetic Route Scouting Patent Chemistry

Physicochemical Profile and Purity

Commercial suppliers list 5-Fluoro-2-iodobenzyl bromide with a standard purity of 97% or ≥95% , with a predicted boiling point of 270.4±25.0 °C and density of 2.168±0.06 g/cm³ . This level of purity is standard for this class of building blocks, but the specific combination of its high density (reflecting the presence of iodine) and moderate lipophilicity (XLogP3-AA of 3.2) are key differentiators from lighter, less-lipophilic analogs. For instance, a non-iodinated analog like 5-fluoro-2-methylbenzyl bromide would have a significantly lower density and molecular weight, while its lipophilicity profile makes it suitable for passive cell permeability in lead optimization, a parameter that must be de-risked early in drug discovery when selecting a core scaffold.

Physicochemical Profile
Supporting evidence
Purity 97%, density ~2.17 g/cm³, XLogP3 3.2, predicted bp ~270 °C.
High density and moderate lipophilicity inform lead-optimization SAR and logistical planning.
Computed and supplier-reported properties. Lot-specific COA review recommended.
Sourcing Quality Control Chemical Procurement

5-Fluoro-2-iodobenzyl bromide: Key Application Scenarios


Orthogonal Multi-Step Synthesis of Drug-Like Molecules

The presence of a benzylic bromide for nucleophilic displacement alongside an aryl iodide for cross-coupling allows for the sequential assembly of complex scaffolds without protective group interconversions. A medicinal chemist can first use the benzylic bromide to attach the core to an amine-bearing fragment, followed by a selective Suzuki or Buchwald coupling at the aryl iodide position [1]. This two-step sequence would be impossible with a di-brominated analog due to cross-reactivity.

Bimodal PET/SPECT Imaging Probe Development

For probe development, the aryl fluoride serves as a precursor for 18F-radiolabeling (for PET), while the aryl iodide is a site for 123/131I incorporation (for SPECT). This allows a single lead compound, derived from this building block, to be developed into chemically identical PET and SPECT agents for direct comparative imaging, a strategy documented in the literature with structurally analogous compounds [2].

Scale-Up of Allosteric Kinase Inhibitor Intermediates

Given its higher synthetic efficiency, this isomer is a preferred scaffold for synthesizing the benzyl halide intermediates required in programs targeting allosteric sites, such as EGFR inhibitors. The robust radical bromination yielding over 73% provides a reliable, scalable entry point, a critical factor when selecting building blocks during the hit-to-lead and lead optimization phases .

Lead Optimization Libraries with Lipophilic Vector

When structure-activity relationship (SAR) studies demand a core with a specific high-density, high-lipophilicity vector (XLogP3: 3.2, density: 2.17 g/cm³), this compound is uniquely suited. Its dense, halogenated core can be leveraged to explore lipophilic binding pockets while providing multiple derivatization points, a strategic choice for fragment-based drug discovery where libraries of diverse scaffolds are screened [3].

Application
Selection Property
Validation Focus
Orthogonal multi-step synthesis
Sequential benzylic bromide and aryl iodide reactivity
Chemoselectivity under planned coupling conditions
Bimodal PET/SPECT probe development
Aryl fluoride and aryl iodide dual-labeling capability
18F and 123/131I incorporation efficiency on scaffold
Allosteric kinase inhibitor intermediate scale-up
Higher benzylic bromination synthetic efficiency
Reproducible yield at multi-gram scale
Lead optimization with lipophilic vector
High density and moderate lipophilicity scaffold
SAR compatibility and drug-likeness assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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